molecular formula C16H13Cl2N5OS B2707378 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 578762-53-5

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2707378
CAS No.: 578762-53-5
M. Wt: 394.27
InChI Key: TYFKDQDNRGVSBT-UHFFFAOYSA-N
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Description

The compound “2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide” is a complex organic molecule that contains several functional groups . It belongs to the class of compounds known as 1,2,4-triazoles . This class of compounds is known for their diverse pharmacological effects .

Scientific Research Applications

Cholinesterase Inhibition

One significant application of compounds related to the specified chemical structure is in the development of cholinesterase inhibitors. Research by Riaz et al. (2020) on new synthetic 1,2,4-triazole derivatives demonstrates their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for treating diseases such as Alzheimer's due to their role in neurotransmitter breakdown. The study's findings indicate moderate to good inhibitory activities, suggesting the relevance of these compounds in developing therapeutic agents (Riaz et al., 2020).

Structural Studies and Intermolecular Interactions

Compounds within this chemical family have also been the subject of structural and crystallographic studies. For instance, Boechat et al. (2011) explored the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, providing insights into their molecular shapes and intermolecular interactions. These structural analyses are crucial for understanding how such compounds can interact with biological targets, influencing their design and optimization for therapeutic purposes (Boechat et al., 2011).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of derivatives for antimicrobial and antitumor activities represent another critical area of research. Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives, showing their potential against various microorganisms. These findings highlight the chemical family's capacity to serve as a basis for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Mistry et al., 2009).

Furthermore, the anticancer properties of related compounds are a significant focus, as demonstrated by Ostapiuk et al. (2015), who synthesized and tested 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides against cancer cell lines. This research underscores the potential of these compounds in developing novel cancer therapeutics by targeting specific cellular mechanisms or pathways (Ostapiuk et al., 2015).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential pharmacological effects could be explored further .

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-10-5-7-11(8-6-10)20-14(24)9-25-16-22-21-15(23(16)19)12-3-1-2-4-13(12)18/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFKDQDNRGVSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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